

The Solubility Profile of Vat Black 16 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Vat Black 16**

Cat. No.: **B415032**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat Black 16, also known by its Colour Index name C.I. 65225, is a complex vat dye belonging to the indanthrone family. Its robust chemical structure imparts excellent fastness properties, making it a valuable colorant in the textile industry. However, like most vat dyes in their pigment form, **Vat Black 16** is characterized by its general insolubility in water and common organic solvents.^{[1][2][3][4]} This low solubility presents challenges in various applications beyond traditional textile dyeing, such as in the formulation of inks, coatings, and advanced materials where dissolution in an organic medium is often a prerequisite.

This technical guide provides a comprehensive overview of the available solubility data for **Vat Black 16** in organic solvents. Due to the absence of specific quantitative solubility data in publicly accessible literature, this document summarizes the qualitative solubility information and presents a generalized experimental protocol for the quantitative determination of the solubility of sparingly soluble dyes like **Vat Black 16**.

Qualitative Solubility of Vat Black 16

The solubility of **Vat Black 16** in its unreduced, pigment form has been qualitatively described in various technical data sheets and chemical databases. The dye is consistently reported as being insoluble in a range of common organic solvents, with slight solubility observed in a few specific polar aprotic and halogenated aromatic solvents.

Table 1: Qualitative Solubility of **Vat Black 16** in Organic Solvents

Organic Solvent	Solubility
Acetone	Insoluble[1]
Chloroform	Insoluble[1]
Ethanol	Insoluble[1]
Toluene	Insoluble[1]
Xylene	Insoluble[2][5]
o-Chlorophenol	Slightly Soluble[1]
Pyridine	Slightly Soluble[1][2][3][5]

It is important to note that the term "insoluble" in this context typically signifies a very low level of dissolution that may not be practical for many applications. "Slightly soluble" indicates that while some dissolution occurs, the concentration of the dissolved dye is likely to be low.

Experimental Protocol for Quantitative Solubility Determination

The following is a generalized experimental protocol for determining the quantitative solubility of a sparingly soluble dye such as **Vat Black 16** in an organic solvent. This method is based on the principle of creating a saturated solution and then measuring the concentration of the dissolved solute.

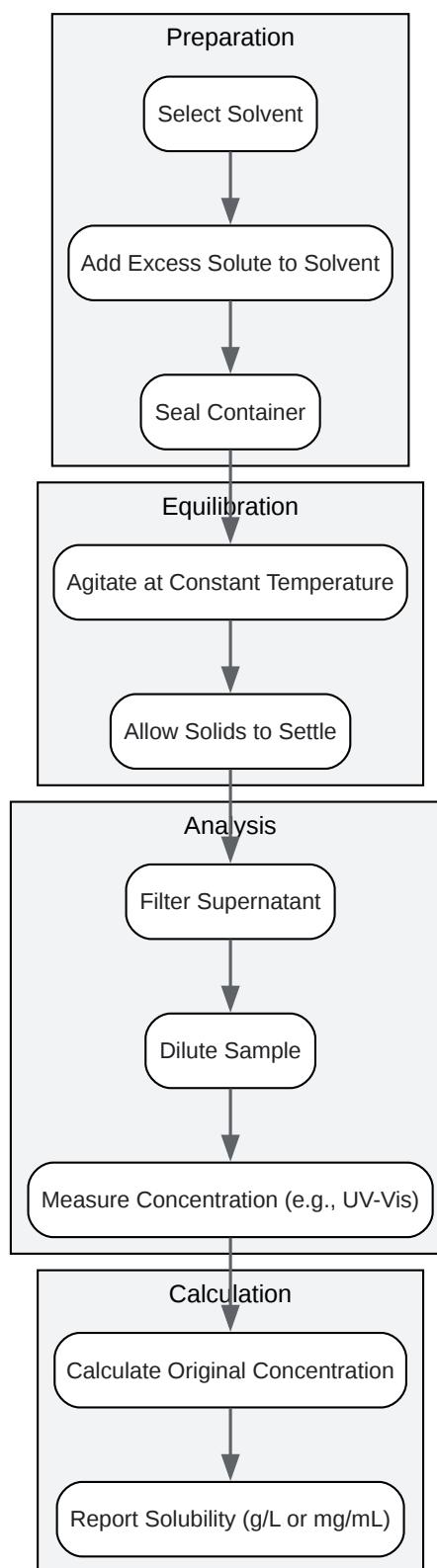
1. Materials and Equipment:

- **Vat Black 16** dye powder
- Selected organic solvent(s) of high purity
- Analytical balance
- Vials or flasks with airtight seals

- Constant temperature shaker or incubator
- Syringe filters (e.g., 0.22 µm PTFE)
- UV-Vis spectrophotometer
- Volumetric flasks and pipettes
- Centrifuge (optional)

2. Procedure:

- a. Preparation of Saturated Solution: i. Add an excess amount of **Vat Black 16** powder to a known volume of the chosen organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation. ii. Tightly seal the container to prevent solvent evaporation. iii. Place the container in a constant temperature shaker or incubator set to the desired experimental temperature (e.g., 25 °C, 37 °C). iv. Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved dye.
- b. Sample Collection and Preparation: i. After the equilibration period, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample at a low speed to aid in sedimentation. ii. Carefully withdraw a known volume of the supernatant using a syringe. iii. Immediately filter the collected supernatant through a syringe filter to remove any remaining suspended particles. This step is critical to ensure that only the dissolved dye is measured. iv. Dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer. The dilution factor must be accurately recorded.
- c. Concentration Measurement: i. Prepare a series of standard solutions of **Vat Black 16** in the same solvent with known concentrations. ii. Measure the absorbance of the standard solutions and the diluted sample solution at the wavelength of maximum absorbance (λ_{max}) for **Vat Black 16** in that solvent. iii. Construct a calibration curve by plotting absorbance versus concentration for the standard solutions. iv. Determine the concentration of the diluted sample from the calibration curve.


d. Calculation of Solubility: i. Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. ii. Express the solubility in appropriate units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).

3. Considerations:

- Solvent Selection: Based on the qualitative data, o-chlorophenol and pyridine are the most promising candidates for measurable solubility.
- Temperature Control: The solubility of solids in liquids is temperature-dependent. Therefore, maintaining a constant and accurately recorded temperature is essential.
- Equilibration Time: The time required to reach saturation can vary depending on the dye, solvent, and temperature. It is advisable to test multiple time points to confirm that equilibrium has been achieved.
- Analytical Method: While UV-Vis spectrophotometry is a common and accessible method, other techniques such as High-Performance Liquid Chromatography (HPLC) can also be used for more complex mixtures or when higher sensitivity is required.

Logical Workflow for Solubility Assessment

The following diagram illustrates the logical steps involved in assessing the solubility of a compound like **Vat Black 16**.

[Click to download full resolution via product page](#)

Caption: Workflow for determining the solubility of **Vat Black 16**.

Conclusion

While quantitative solubility data for **Vat Black 16** in organic solvents is not readily available, the existing qualitative information indicates its poor solubility in most common solvents, with the exception of slight solubility in o-chlorophenol and pyridine. For researchers and professionals requiring precise solubility values, a rigorous experimental approach is necessary. The generalized protocol provided in this guide outlines a reliable method for determining the solubility of sparingly soluble dyes, which can be adapted for **Vat Black 16**. Accurate solubility data is fundamental for expanding the applications of this robust dye into non-traditional areas and for the successful formulation of new products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Vat black 16 TDS|Vat black 16 from Chinese supplier and producer - VAT BLACK DYES - Enoch dye [enochdye.com]
- 2. VAT BLACK 16|CAS NO.1328-19-4 [chinainterdyes.com]
- 3. chromadyes.com [chromadyes.com]
- 4. dyestuff.co.in [dyestuff.co.in]
- 5. worlddyeveriety.com [worlddyeveriety.com]
- To cite this document: BenchChem. [The Solubility Profile of Vat Black 16 in Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b415032#vat-black-16-solubility-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com